molecular formula C12H7Cl3 B1581959 2,3',4'-Trichlorobiphenyl CAS No. 38444-86-9

2,3',4'-Trichlorobiphenyl

Cat. No. B1581959
CAS RN: 38444-86-9
M. Wt: 257.5 g/mol
InChI Key: RIMXLXBUOQMDHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3’,4’-Trichlorobiphenyl involves a multi-step reaction with 2 steps . The initial reaction is dominated by tin and aqueous-ethanolic hydrochloric acid . The second step involves treatment with aqueous H2SO4/Diazotization .


Molecular Structure Analysis

The molecular formula of 2,3’,4’-Trichlorobiphenyl is C12H7Cl3 . The average molecular mass is 257.543 g/mol . The InChI Identifier is InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H .


Chemical Reactions Analysis

The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated by using quantum chemistry calculations . Studies show that the initial reaction is dominated by OH addition to form the PCB–OH adducts .


Physical And Chemical Properties Analysis

2,3’,4’-Trichlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The water solubility is 0.00013 g/L . The logP value is between 5.43 and 5.69 .

Scientific Research Applications

Degradation and Environmental Remediation

  • Studies on polychlorinated biphenyls (PCBs), such as 2,3',4'-Trichlorobiphenyl, have elucidated their degradation pathways in the presence of methanol and other cosolvents under supercritical water conditions, both with and without oxygen. This research aims to understand the reaction kinetics and pathways of individual PCB isomers to determine structure-reactivity relationships. The degradation processes have been shown to vary significantly with temperature and the presence of oxygen, highlighting the complexity of PCB decomposition and the potential for targeted environmental remediation strategies (Anitescu, Tavlarides, & Munteanu, 2004).

Photocatalytic Degradation

  • Research has demonstrated the photocatalytic degradation of toxic PCBs like 2,4,4'-Trichlorobiphenyl into long-chain alkanes using Ag nanoparticle-decorated flower-like ZnO microspheres. This innovative approach suggests a novel photocatalytic degradation pathway that includes ring-opening reactions, showcasing a promising method for the detoxification of PCB-contaminated environments (Deng et al., 2015).

Toxicology and Metabolism

  • The metabolism of PCBs by the mercapturic acid pathway has been a focus of toxicological studies, where compounds like 2,4',5-Trichlorobiphenyl are metabolized into metabolites that are excreted in bile. This research contributes to understanding how PCBs are processed by living organisms and the potential health risks associated with exposure (Bakke, Bergman, & Larsen, 1982).

Environmental Chemistry

  • Studies on the aquatic degradation of triclosan have highlighted the formation of toxic chlorophenols in the presence of low concentrations of free chlorine, shedding light on the environmental impact of chlorinated biphenyls and their by-products. This research emphasizes the importance of understanding the environmental fate of such compounds to mitigate their adverse effects on ecosystems (Canosa et al., 2005).

Chemical Synthesis and Characterization

  • The synthesis and chromatographic assessment of polychlorinated biphenyl congeners, including methods for producing compounds like 3,3′,4,4′-Tetrachlorobiphenyl, have been developed. These methodologies are crucial for generating high-purity PCBs for use in toxicological studies and for understanding their chemical behavior and potential applications (Nakatsu et al., 1982).

Safety And Hazards

2,3’,4’-Trichlorobiphenyl is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is also harmful if swallowed and may cause lung damage . It is irritating to the skin and may cause drowsiness or dizziness .

properties

IUPAC Name

1,2-dichloro-4-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMXLXBUOQMDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040303
Record name 2',3,4-Trichlorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,4-Trichlorobiphenyl

CAS RN

38444-86-9
Record name PCB 33
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Record name 2,3',4'-Trichlorobiphenyl
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Record name 2',3,4-Trichlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 2,3',4'-trichloro-
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Record name 2,3',4'-TRICHLOROBIPHENYL
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